molecular formula C15H20N2O B5642341 3-[(dimethylamino)methyl]-8-ethyl-2-methyl-1H-quinolin-4-one

3-[(dimethylamino)methyl]-8-ethyl-2-methyl-1H-quinolin-4-one

Cat. No.: B5642341
M. Wt: 244.33 g/mol
InChI Key: GTOPKWVHYYYAAW-UHFFFAOYSA-N
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Description

3-[(dimethylamino)methyl]-8-ethyl-2-methyl-1H-quinolin-4-one is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)methyl]-8-ethyl-2-methyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(dimethylamino)methyl]-8-ethyl-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-8-ethyl-2-methyl-1H-quinolin-4-one involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in metabolic pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A closely related derivative with a methyl group at the 2-position.

    8-Ethylquinoline: Another related compound with an ethyl group at the 8-position.

Uniqueness

3-[(dimethylamino)methyl]-8-ethyl-2-methyl-1H-quinolin-4-one is unique due to the presence of the dimethylamino group at the 3-position, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and undergo specific chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-8-ethyl-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-5-11-7-6-8-12-14(11)16-10(2)13(15(12)18)9-17(3)4/h6-8H,5,9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOPKWVHYYYAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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